Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-
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Overview
Description
Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzamide with 4-oxo-1,2,3-benzotriazine under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products depend on the type of reaction. For instance, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Medicinally, derivatives of benzamides are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of dyes, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler structure with similar properties.
2-Hydroxybenzamide: Shares the hydroxyl group but lacks the benzotriazine ring.
4-Oxo-1,2,3-benzotriazine: Contains the benzotriazine ring but lacks the benzamide moiety.
Uniqueness
What sets Benzamide, 2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
123199-82-6 |
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Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-hydroxy-N-(4-oxo-1,2,3-benzotriazin-3-yl)benzamide |
InChI |
InChI=1S/C14H10N4O3/c19-12-8-4-2-6-10(12)13(20)16-18-14(21)9-5-1-3-7-11(9)15-17-18/h1-8,19H,(H,16,20) |
InChI Key |
TWAAUWKHSZSAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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